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Compound of Interest

Compound Name: AC-Gln(trt)-OH

Cat. No.: B556407 Get Quote

The synthesis of peptides with defined sequences is a cornerstone of modern drug discovery

and biochemical research. The process, pioneered by Bruce Merrifield, involves the stepwise

addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] A

fundamental challenge in this process is the presence of reactive side chains in many amino

acids. These side chains must be temporarily masked with protecting groups to prevent

unwanted side reactions during peptide bond formation.[1]

Glutamine (Gln), with its primary amide side chain, presents a specific challenge. During the

activation of its carboxylic acid group for coupling, the side-chain amide can undergo a

dehydration reaction to form a nitrile, an irreversible and highly undesirable side product.

Furthermore, unprotected glutamine can lead to aggregation and poor solubility. The use of a

bulky protecting group on the side-chain amide nitrogen is the most effective strategy to

circumvent these issues.

AC-Gln(trt)-OH, featuring an N-terminal acetyl group and a triphenylmethyl (trityl, Trt) group on

the side-chain amide, is a specialized derivative used in various research contexts. The trityl

group offers robust protection under standard coupling conditions while being labile to acidic

cleavage for deprotection. This guide will focus on the properties and applications derived from

this specific N-acetylated and side-chain protected glutamine.

Core Chemical and Physical Properties
AC-Gln(trt)-OH is a white to off-white solid powder.[2] Its structure is defined by the L-

glutamine backbone, an acetyl group on the α-amino group, and a bulky trityl group protecting
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the γ-amide nitrogen.

Structural and Physicochemical Data
A summary of the key identifiers and computed physicochemical properties for AC-Gln(trt)-OH
is presented below. This data is essential for its identification, handling, and use in

experimental design.

Property Value Source

IUPAC Name
(2S)-2-acetamido-5-oxo-5-

(tritylamino)pentanoic acid
[3]

CAS Number 163277-79-0 [3]

Molecular Formula C₂₆H₂₆N₂O₄ [3]

Molecular Weight 430.5 g/mol [3]

Canonical SMILES CC(=O)NC(=O)O [3]

Appearance White to off-white solid [2]

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

[2][4]

Storage
2-8°C, inert atmosphere, keep

in dark place
[2][5]

The bulky and hydrophobic trityl group significantly influences the molecule's properties. It

enhances solubility in common organic solvents used in peptide synthesis, such as

dichloromethane (DCM) and dimethylformamide (DMF), which is a notable advantage over

unprotected or other less soluble derivatives.[6]

Synthesis and Characterization
The synthesis of protected amino acids like AC-Gln(trt)-OH is a multi-step process requiring

careful control to ensure high purity.
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General Synthesis Pathway
The preparation of AC-Gln(trt)-OH involves two key transformations of L-glutamine:

Nα-Acetylation: Protection of the alpha-amino group with an acetyl moiety.

Nγ-Tritylation: Protection of the side-chain amide with a trityl group.

A common synthetic route starts with the protection of the L-glutamine side chain by reacting it

with trityl chloride in the presence of a base.[6] The resulting H-Gln(trt)-OH can then be

acetylated at the α-amino position using acetic anhydride or acetyl chloride under controlled

basic conditions.

Diagram: Synthesis Logic for AC-Gln(trt)-OH

Step 1: Side-Chain Protection

Step 2: N-terminal Acetylation

L-Glutamine

H-Gln(trt)-OH

  Trityl Chloride, Base

AC-Gln(trt)-OH

  Acetic Anhydride, Base

Click to download full resolution via product page

Caption: General two-step synthesis pathway for AC-Gln(trt)-OH.

Purification and Quality Control
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Purification is critical to remove unreacted starting materials and byproducts. Column

chromatography on silica gel is the standard method employed for this purpose.[6][7] The purity

of the final product must be rigorously assessed to ensure its suitability for subsequent

applications.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure.

¹H NMR: Expected signals include peaks in the aromatic region (δ 7.2–7.5 ppm)

corresponding to the numerous protons of the trityl group, along with signals for the

glutamine backbone protons (δ 2.1–3.8 ppm) and the acetyl methyl protons.[6]

¹³C NMR: Signals in the aromatic region (δ 128–140 ppm) confirm the presence of the

trityl group's carbons, alongside carbonyl signals (δ 170–175 ppm) and aliphatic signals

for the glutamine side chain (δ 30–35 ppm).[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the

exact molecular weight, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing

the purity of the final compound, ensuring it is free from contaminants that could interfere

with peptide synthesis.

Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary application of glutamine derivatives with side-chain protection is in Fmoc-based

SPPS. While AC-Gln(trt)-OH itself is N-terminally blocked, its close analog, Fmoc-Gln(trt)-OH,

is the workhorse for incorporating glutamine into a growing peptide chain. The principles

discussed here are directly applicable.

The Rationale for Trityl Protection
The trityl group is a large, sterically hindering moiety. Its presence on the side-chain amide

nitrogen provides several key advantages:
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Prevention of Dehydration: The steric bulk of the trityl group physically prevents the

intramolecular cyclization and subsequent dehydration of the side-chain amide to a nitrile

during the activation of the C-terminal carboxyl group. This is particularly important when

using powerful carbodiimide-based activating agents.

Enhanced Solubility: The hydrophobic nature of the three phenyl rings improves the solubility

of the protected amino acid in organic solvents commonly used in SPPS, such as DMF. This

facilitates more efficient and complete coupling reactions.

Acid Labile Deprotection: The trityl group is readily cleaved under moderately acidic

conditions, typically with trifluoroacetic acid (TFA). The final cleavage cocktail used to

release the peptide from the resin simultaneously removes the trityl group, revealing the

native glutamine side chain. This process is orthogonal to the base-labile Fmoc group used

for Nα-protection during chain assembly.

Diagram: SPPS Workflow Using Fmoc-Gln(trt)-OH
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Caption: Standard cycle for incorporating Gln in Fmoc-based SPPS.

Experimental Protocol: Coupling of Fmoc-Gln(trt)-OH
This protocol provides a self-validating system for the incorporation of a glutamine residue into

a peptide sequence on a solid support.

Materials:
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Fmoc-deprotected peptide-resin

Fmoc-Gln(trt)-OH (3 equivalents relative to resin loading)

HATU (2.9 equivalents)

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

Anhydrous Dimethylformamide (DMF)

Procedure:

Pre-activation: In a clean vessel, dissolve Fmoc-Gln(trt)-OH and HATU in DMF. Add DIPEA

and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

Causality: Pre-activation forms the highly reactive aminium/uronium active ester, ensuring a

rapid and efficient coupling reaction upon addition to the resin.

Coupling Reaction: Add the pre-activated solution to the vessel containing the Fmoc-

deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

Monitoring: To ensure the reaction is complete (a self-validating step), take a small sample of

the resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative

ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the

absence of free primary amines and thus a complete coupling reaction. If the test is positive

(blue beads), the coupling step should be repeated.

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the

resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Deprotection of the Trityl Group
The trityl group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc

removal. It is efficiently removed during the final cleavage of the peptide from the resin.

Cleavage Cocktail Example:

95% Trifluoroacetic Acid (TFA)
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2.5% Water

2.5% Triisopropylsilane (TIS)

The peptide-resin is treated with this cocktail for 2-3 hours. TFA cleaves the trityl group, and the

resulting trityl cations are scavenged by TIS and water to prevent re-attachment to sensitive

residues like tryptophan. The cleavage of the N-terminal trityl group from asparagine can

sometimes be slow, but this is not typically an issue for the side chain of glutamine.[8]

Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of AC-Gln(trt)-OH and

ensure laboratory safety.

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood

to avoid inhalation.

Storage: The compound should be stored in a tightly sealed container at 2-8°C under an

inert atmosphere (e.g., argon or nitrogen).[2][5] It should be protected from moisture and

light to prevent degradation.

Disposal: Dispose of the chemical and its container in accordance with local, state, and

federal regulations.

Conclusion
AC-Gln(trt)-OH and its Fmoc-protected counterpart are indispensable tools in chemical biology

and drug development. The strategic use of the trityl group provides a robust and reliable

method for protecting the glutamine side chain, preventing deleterious side reactions and

enhancing the efficiency of solid-phase peptide synthesis. Understanding the chemical

properties, the rationale behind its use, and the detailed experimental protocols outlined in this

guide enables researchers to confidently synthesize complex peptides, paving the way for new

therapeutic agents and research probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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